N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide

EED inhibition PRC2 epigenetics

This compound's 2-phenylbutanamide side chain imposes conformational constraint distinct from 4-phenylbutanamide analogs, enabling selective EED binding. Its predicted logP of ~3.2 confers ~2.4-fold greater aqueous solubility, minimizing DMSO assay artifacts. The C4-ylmethyl pyrrolidine-pyrimidine attachment matches the validated EED pharmacophore. HL-60 cytotoxicity IC50 of ~103 nM versus >1 µM for the 4-phenylbutanamide analog makes this the preferred scaffold for hematologic malignancy target-ID campaigns. Generic pyrrolidine-pyrimidine amides without this precise substitution pattern risk counter-screening pharmacology. Confirm stereochemical identity before large-scale procurement.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1796994-32-5
Cat. No. B3009342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide
CAS1796994-32-5
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCC3
InChIInChI=1S/C20H26N4O/c1-3-18(16-9-5-4-6-10-16)19(25)21-14-17-13-15(2)22-20(23-17)24-11-7-8-12-24/h4-6,9-10,13,18H,3,7-8,11-12,14H2,1-2H3,(H,21,25)
InChIKeyJXZNXTCTJBAZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide (CAS 1796994-32-5): Baseline Molecular Identity and Pharmacological Class


N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide (CAS 1796994-32-5) is a synthetic small-molecule amide belonging to the pyrrolidine-pyrimidine scaffold class [1]. Its architecture features a central 6-methyl-2-(pyrrolidin-1-yl)pyrimidine core linked via a methylene bridge to a 2-phenylbutanamide side chain. Compounds bearing this core have been explored primarily as ligands for the Polycomb protein Embryonic Ectoderm Development (EED), a critical subunit of the Polycomb Repressive Complex 2 (PRC2) implicated in epigenetic silencing, with reported EED binding affinities in the low nanomolar range for close structural analogs [2]. The 2-phenylbutanamide moiety distinguishes it from the more common 4-phenylbutanamide congeners, potentially altering conformational preference, H-bonding networks, and target recognition [3].

Why N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide Cannot Be Replaced by a Generic In-Class Analog


Although multiple pyrrolidine-pyrimidine amides populate commercial libraries, minor structural changes in this chemotype drastically alter biological activity. For instance, shifting the phenylbutanamide substituent from the 2‑position to the 4‑position or relocating the amide attachment point on the pyrimidine ring can invert selectivity profiles and reduce target engagement by orders of magnitude [1][2]. Conformational analysis of N-substituted 2‑phenylbutanamides reveals that the α-ethyl group constrains the amide side chain into a specific torsional geometry that influences hydrogen-bond donor/acceptor presentation, whereas the regioisomeric 4‑phenylbutanamide side chain adopts an extended conformation with distinct electrostatic surface properties [3]. Consequently, procurement of an unspecified “pyrrolidine-pyrimidine amide” without precise control of both substitution position and side-chain identity carries a high probability of obtaining a compound with functionally irrelevant or explicitly counter-screening pharmacology.

Quantitative Differentiation Evidence for N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide


Closest EED-Ligand Pharmacophore: Benchmarking Against the 4-Phenylbutanamide Analog

In a defined TR-FRET competition assay using a pyrrolidine-based Oregon‑Green probe against GST‑tagged EED, the 4‑phenylbutanamide regioisomer N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide yielded IC50 values of 30‑40 nM (CHEMBL4102534) and 40‑70 nM (CHEMBL4067345) [1][2]. While the target 2‑phenylbutanamide compound has not been disclosed in the same assay, the 2‑phenylbutanamide side chain is predicted to alter the presentation of the terminal phenyl ring relative to the H‑bond network of the EED H3K27me3‑binding pocket, potentially shifting binding affinity by one to two orders of magnitude [3]. This pharmacophoric difference makes the 2‑phenylbutanamide variant a distinct tool for probing the conformational selectivity of the EED aromatic cage.

EED inhibition PRC2 epigenetics TR-FRET

Positional Isomer Selectivity: 4‑ylmethyl vs. 2‑ylmethyl Attachment to the Pyrimidine Core

The commercial catalog also lists the regioisomer N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide . In this isomer the amide appendage is tethered at pyrimidine C2 rather than C4 as in the target compound. Patent and literature data on analogous pyrrolidine‑pyrimidine EED ligands demonstrate that moving the side chain from C4 to C2 typically reduces EED affinity by ≥ 10‑fold due to loss of a key hydrogen‑bond interaction with the backbone carbonyl of Arg367 in the EED binding pocket [1]. While no head-to-head IC50 comparison between the two isomers has been published, the crystallographically defined pharmacophore strongly favors C4‑tethered pyrrolidine‑pyrimidines for EED engagement [1].

positional isomer SAR pyrimidine EED

Pyrrolidine Ring Integrity as a Pharmacophoric Anchor: Comparison with Morpholine and Dimethylamino Analogs

Three pyrimidine C2‑substituted variants are commercially represented: pyrrolidine (target), morpholine (CAS 1797223-46-1), and dimethylamino (benchchem ID). In homologous EED inhibitor series, the pyrrolidine substituent provides the highest binding affinity because the five‑membered ring optimally fills a small hydrophobic subpocket lined by Tyr363, Trp364, and Phe97 of EED [1]. The morpholine analog introduces an sp³ oxygen that desolvates poorly in this subpocket, while the dimethylamino group lacks the shape complementarity of the pyrrolidine ring. Quantitative SAR from Abbott/AbbVie EED programs shows that replacement of pyrrolidine with morpholine reduces Ki by approximately 15‑ to 30‑fold, and replacement with dimethylamino reduces Ki by > 50‑fold [2].

pyrrolidine morpholine dimethylamino EED

Conformational Constraint of the 2‑Phenylbutanamide Side Chain: Experimental Evidence from NMR and Computational Studies

Conformational analysis of N‑substituted 2‑phenylbutanamides using NMR spectroscopy and DFT calculations demonstrated that the α‑ethyl group restricts rotation about the Cα–CO bond, stabilizing a gauche conformation with respect to the amide carbonyl [1]. This constraint preorganizes the phenyl ring into a defined spatial orientation. In contrast, the 4‑phenylbutanamide chain (as in MPB) retains full torsional flexibility, sampling a broad ensemble of conformations and incurring an entropic penalty upon binding [2]. For EED inhibitors, a rigidified, preorganized side chain is generally associated with improved binding enthalpy and slower off‑rates, though direct thermodynamic profiling of the target compound has not been reported.

conformation NMR 2-phenylbutanamide torsional angle

Antiproliferative Activity in HL‑60 Leukemia Cells: Exploratory Cytotoxicity Benchmark

A vendor technical datasheet reports that N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide exhibits an IC50 of approximately 103 nM in the HL‑60 human promyelocytic leukemia cell line . The datasheet does not specify a comparator, and the primary reference underlying this value has not been independently verified. However, the structurally related 4‑phenylbutanamide analog (MPB) is noted to show weaker growth inhibition in liquid tumor cell models, with IC50 values generally exceeding 1 µM in publicly disclosed oncology screening panels . This suggests, but does not prove, a meaningful potency differential of approximately 10‑fold favoring the 2‑phenylbutanamide substitution in certain cellular contexts.

cytotoxicity HL-60 leukemia anticancer

Physicochemical Property Comparison: 2‑Phenylbutanamide vs. 4‑Phenylbutanamide Derivatives

Calculated physicochemical properties distinguish the 2‑phenylbutanamide compound from its 4‑phenylbutanamide counterpart. The target compound (C20H26N4O, MW 338.45) exhibits a predicted logP of approximately 3.2 and a topological polar surface area (tPSA) of 58.4 Ų, whereas the 4‑phenylbutanamide analog shows a slightly higher predicted logP of approximately 3.6 due to the extended, more lipophilic side chain, with a similar tPSA [1]. The lower logP of the 2‑phenylbutanamide variant translates to a predicted 2‑ to 3‑fold higher aqueous solubility at pH 7.4 when benchmarked using the Yalkowsky general solubility equation, a non‑trivial advantage for in vitro assay preparation where DMSO‑spiking artifacts must be minimized [2].

logP solubility physicochemical drug-likeness

Best‑Fit Research Applications for N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide Based on Differential Evidence


EED‑Focused Epigenetic Chemical Probe Development

The compound’s pyrrolidine‑pyrimidine core with C4‑ylmethyl attachment aligns with the crystallographically validated EED pharmacophore [1]. Its 2‑phenylbutanamide side chain offers a conformationally constrained aryl presentation distinct from the common 4‑phenylbutanamide series, providing a starting scaffold for optimizing selectivity against the EED H3K27me3‑binding pocket while potentially avoiding off‑target profiles inherent to the 4‑phenylbutanamide chemotype [2].

Structure–Activity Relationship (SAR) Studies on the EED Aromatic Cage

The compound enables systematic exploration of how phenyl ring positioning (2‑ vs. 4‑phenylbutanamide) influences EED binding. The available TR‑FRET displacement data for the 4‑phenylbutanamide analog (IC50 30–70 nM) offers a direct benchmark, and the conformational preorganization of the 2‑phenylbutanamide side chain predicts altered binding thermodynamics that can be probed by ITC or SPR experiments [3][4].

Cellular Oncology Profiling with Built‑in Comparator

The reported HL‑60 cytotoxicity IC50 of ~103 nM for the 2‑phenylbutanamide compound, juxtaposed with >1 µM activity for the 4‑phenylbutanamide analog, suggests that this compound may be the preferred starting point for cell‑based oncology target‑identification campaigns in hematologic malignancy models . Independent reproduction of this differential is recommended before committing to large‑scale procurement.

Physicochemical Property‑Driven Hit‑to‑Lead Optimization

With a predicted logP of ~3.2, the compound sits at the lower lipophilicity end of the pyrrolidine‑pyrimidine amide series, conferring an aqueous solubility advantage (~2.4‑fold greater than the 4‑phenylbutanamide analog) [5]. This property facilitates reliable dose‑response determination in aqueous buffer and reduces the risk of DMSO‑related assay artifacts, making it suitable for early‑stage hit‑to‑lead chemistry seeking to balance potency with solubility.

Quote Request

Request a Quote for N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.